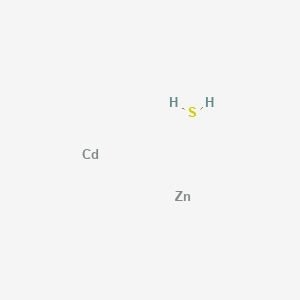
methyl 3-oxo-8aH-isoquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-8aH-isoquinoline-8-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are commonly used as building blocks in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-8aH-isoquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:
Temperature: Typically between 50-100°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxo-8aH-isoquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and alcohol derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Methyl 3-oxo-8aH-isoquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Isoquinoline derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of methyl 3-oxo-8aH-isoquinoline-8-carboxylate involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Similar in structure but with a nitrogen atom in a different position.
Isoquinoline: The parent compound of methyl 3-oxo-8aH-isoquinoline-8-carboxylate.
Quinoxaline: Another heterocyclic compound with a similar aromatic ring system.
Uniqueness
This compound is unique due to its specific functional groups and the position of the nitrogen atom in the ring system
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl 3-oxo-8aH-isoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-6,9H,1H3 |
Clé InChI |
WVXSMJWBOHWKCG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=CC(=O)N=CC21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)


![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)



